molecular formula C11H14O4 B1581923 Ethyl 3,4-dimethoxybenzoate CAS No. 3943-77-9

Ethyl 3,4-dimethoxybenzoate

Cat. No.: B1581923
CAS No.: 3943-77-9
M. Wt: 210.23 g/mol
InChI Key: AYYNUGSDPRDVCH-UHFFFAOYSA-N
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Description

Ethyl 3,4-dimethoxybenzoate is an organic compound with the molecular formula C11H14O4. It is also known as benzoic acid, 3,4-dimethoxy-, ethyl ester. This compound is characterized by its aromatic ring substituted with two methoxy groups and an ethyl ester functional group. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,4-dimethoxybenzoate can be synthesized through the esterification of 3,4-dimethoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are mixed and reacted under controlled conditions. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,4-dimethoxybenzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield 3,4-dimethoxybenzoic acid and ethanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products

    Hydrolysis: 3,4-dimethoxybenzoic acid and ethanol.

    Reduction: 3,4-dimethoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3,4-dimethoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 3,4-dimethoxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The methoxy groups and ester functionality play a crucial role in its reactivity and interactions with molecular targets.

Comparison with Similar Compounds

Ethyl 3,4-dimethoxybenzoate can be compared with other similar compounds such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.

    Ethyl 2,4-dimethoxybenzoate: Similar structure but with methoxy groups at different positions on the aromatic ring.

    Ethyl 3,5-dimethoxybenzoate: Similar structure but with methoxy groups at different positions on the aromatic ring.

These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their functional groups and substitution patterns.

Properties

IUPAC Name

ethyl 3,4-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-4-15-11(12)8-5-6-9(13-2)10(7-8)14-3/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYNUGSDPRDVCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80192598
Record name Benzoic acid, 3,4-dimethoxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80192598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3943-77-9
Record name Benzoic acid, 3,4-dimethoxy-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3943-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3,4-dimethoxy-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003943779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3,4-dimethoxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80192598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl veratrate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of Ethyl 3,4-dimethoxybenzoate in the synthesis of erlotinib derivatives, and how does its structure contribute to the final compound?

A1: this compound serves as a crucial building block in the multi-step synthesis of erlotinib derivatives []. The molecule provides the foundational structure upon which the quinazoline ring system, a key pharmacophore in erlotinib, is constructed. The two methoxy groups (-OCH3) on the benzene ring are retained throughout the synthesis and become part of the final erlotinib derivatives. These groups can influence the molecule's physicochemical properties, such as solubility and lipophilicity, potentially impacting its pharmacokinetic profile and interaction with the target.

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